{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been studied extensively due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of biological targets, including enzymes and receptors that recognize purine bases.
Result of Action
Related compounds have shown significant inhibitory activity against various cell lines , suggesting that this compound may also exhibit similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. One common method starts with the preparation of 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is then iodized using N-iodosuccinimide (NIS) to obtain an intermediate. The intermediate is further protected and functionalized to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the methyl and methanamine groups, resulting in different chemical properties and reactivity.
1H-pyrazolo[3,4-c]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.
1H-pyrazolo[4,3-b]pyridine: Features a different arrangement of the nitrogen atoms in the fused ring system.
Uniqueness
The presence of the methyl group at the 1-position and the methanamine group at the 5-position of {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine distinguishes it from other similar compounds
Properties
IUPAC Name |
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12-8-7(5-11-12)2-6(3-9)4-10-8/h2,4-5H,3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNAUFDGIJTOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)CN)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340258-60-7 |
Source
|
Record name | {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.